molecular formula C11H13N3O2S B11170124 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B11170124
M. Wt: 251.31 g/mol
InChI Key: ZOUOXQCKAWHRNQ-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced derivatives with hydrogenated thiadiazole or furan rings.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations to enhance material properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. Additionally, the furan ring can interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features but different functional groups.

    N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Another thiadiazole derivative with additional hydroxyl groups.

    1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: A urea derivative with a thiadiazole ring.

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the thiadiazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The tert-butyl group also enhances its stability and lipophilicity, contributing to its effectiveness in different environments.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H13N3O2S/c1-11(2,3)9-13-14-10(17-9)12-8(15)7-5-4-6-16-7/h4-6H,1-3H3,(H,12,14,15)

InChI Key

ZOUOXQCKAWHRNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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